N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15636533
InChI: InChI=1S/C16H11N3O6/c20-15(12-2-1-9-24-12)17-10-3-5-11(6-4-10)18-16(21)13-7-8-14(25-13)19(22)23/h1-9H,(H,17,20)(H,18,21)
SMILES:
Molecular Formula: C16H11N3O6
Molecular Weight: 341.27 g/mol

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide

CAS No.:

Cat. No.: VC15636533

Molecular Formula: C16H11N3O6

Molecular Weight: 341.27 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide -

Specification

Molecular Formula C16H11N3O6
Molecular Weight 341.27 g/mol
IUPAC Name N-[4-(furan-2-carbonylamino)phenyl]-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C16H11N3O6/c20-15(12-2-1-9-24-12)17-10-3-5-11(6-4-10)18-16(21)13-7-8-14(25-13)19(22)23/h1-9H,(H,17,20)(H,18,21)
Standard InChI Key ZFEWPXBNQYTRTI-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Introduction

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a furan ring, an amide group, and a nitro-substituted furan. This compound is of interest in various fields of scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis and Chemical Reactions

The synthesis of N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide involves several key steps, typically performed under controlled conditions. Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR) are used to monitor the reaction progress and confirm the structure of the final product.

The compound participates in various chemical reactions typical for nitrofuran derivatives, which are crucial for modifying its structure to optimize pharmacological properties. These reactions can be influenced by factors such as temperature, pH, and the presence of catalysts.

Biological Activities and Potential Applications

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide exhibits significant biological activity, particularly in the areas of antimicrobial and anticancer research.

  • Antimicrobial Properties: The nitrofuran moiety in this compound is known for its effectiveness against bacterial infections, suggesting potential as an antibacterial agent. Nitrofurans generally act by interfering with bacterial metabolic processes, leading to bacteriostatic or bactericidal effects.

  • Anticancer Properties: Compounds with similar structures have been investigated for their anticancer properties, indicating that N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide may also possess cytotoxic effects against specific cancer cell lines. The mechanism of action could involve interaction with biological targets influencing pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-[4-(acetylamino)phenyl]-5-nitrofuran-2-carboxamideContains an acetylamino group instead of an amido group; different biological activity profile
NitrofurantoinWell-known antibiotic; simpler structure lacking phenyl substitution
3,5-dimethyl-N-(4-morpholinophenyl)benzofuran-2-carboxamideAdditional methyl groups; altered biological properties

The uniqueness of N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide lies in its specific combination of functional groups, which may enhance its biological activity compared to similar compounds.

Research Findings and Future Directions

Preliminary studies suggest that N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide exhibits significant biological activity, warranting further investigation into its therapeutic potential. Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action and guiding further development.

Similar compounds, such as other 5-nitrofuran-2-amide derivatives, have been identified as potent inducers of apoptosis in cancer cells by activating the unfolded protein response (UPR) pathway, specifically the PERK–eIF2α–ATF4 branch . This suggests that N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide could also be explored for its potential in cancer therapy.

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